tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate
Description
tert-Butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate (CAS 912762-60-8) is a carbamate derivative featuring a tert-butyl carbamate group, a hydroxyimino (oxime) moiety, and a para-methyl-substituted phenyl ring. Its molecular formula is C₁₄H₂₀N₂O₃, with a molar mass of 264.32 g/mol. Predicted physical properties include a density of 1.09 g/cm³ and a boiling point of 415.9°C . The compound is structurally characterized by intramolecular hydrogen bonds, such as O(2)–H(2)···O(1) (2.647 Å) and N(1)–H(1)···O(1) (2.810 Å), which stabilize its crystalline form . It has been utilized in medicinal chemistry research but is currently listed as discontinued by suppliers like CymitQuimica .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-10-5-7-11(8-6-10)12(16-18)9-15-13(17)19-14(2,3)4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12- |
InChI Key |
UAQXCAOHTVNFIN-VBKFSLOCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
One efficient method for this synthesis is through the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions typically involve the use of tert-butyl hydroperoxide and other reagents under controlled temperatures and pressures.
Chemical Reactions Analysis
tert-Butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide, benzyl cyanide, and other organic compounds. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of other organic compounds. In biology and medicine, it has been explored for its potential therapeutic effects and as a tool for studying biochemical pathways. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, which can then interact with other molecules to produce the desired chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Ring Analogues
(a) tert-Butyl N-[(2Z)-2-(Hydroxyimino)-2-(3-Methoxyphenyl)ethyl]carbamate
- Molecular Formula : C₁₅H₂₂N₂O₄ (Molar Mass: 294.35 g/mol).
- Key Differences: Substituent: Methoxy group at the phenyl ring’s 3-position instead of 4-methyl. However, steric hindrance at the 3-position may reduce binding affinity in receptor-based applications . Synthesis: Similar Boc-protection strategies are employed, but yields and reaction conditions may vary due to substituent reactivity .
(b) tert-Butyl N-[(2Z)-2-(4-Fluoro-3-Methylphenyl)-2-(Hydroxyimino)ethyl]carbamate
- Molecular Formula : C₁₄H₁₉FN₂O₃ (Molar Mass: 282.31 g/mol).
- Key Differences :
- Substituent : Fluoro and methyl groups at the 4- and 3-positions, respectively.
- Impact : Fluorine’s electronegativity alters electronic properties, improving metabolic stability and bioavailability in drug design. The compound is actively marketed for medicinal purposes, unlike the discontinued target compound .
Functional Group Analogues
(a) N-Pivaloylhydroxylamine
- Structure: Lacks the tert-butyl carbamate group but shares the hydroxyimino moiety.
- Key Differences: Hydrogen Bonding: Forms ribbons via N–H···O and O–H···O interactions, similar to the target compound.
- Applications : Used as a nitroxide precursor, contrasting with the carbamate’s role as a synthetic intermediate .
(b) tert-Butyl N-[2-(5-Chloro-2-Oxo-3H-Benzimidazol-1-yl)ethyl]carbamate
- Structure: Replaces the hydroxyimino-phenyl group with a benzimidazolone moiety.
- Key Differences :
Comparative Data Table
Biological Activity
tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a hydroxyimino group and a tert-butyl carbamate moiety, suggests various biological activities that warrant investigation.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H22N2O4
- Molecular Weight : 294.35 g/mol
- CAS Number : 912762-60-8
The compound's structure includes a hydroxyimino group, which is known to participate in various biochemical interactions, potentially influencing its biological activity.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets through the following mechanisms:
- Hydrogen Bonding : The hydroxyimino group can form hydrogen bonds with nucleophiles, facilitating enzyme-substrate interactions.
- Ester Hydrolysis : The tert-butyl carbamate can undergo hydrolysis, releasing active components that may exert biological effects.
- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, altering its structure and potentially enhancing its reactivity towards biological targets.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds similar to this compound. Research indicates that such compounds can reduce oxidative stress markers in vitro, particularly in cell lines exposed to reactive oxygen species (ROS) .
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects against amyloid-beta-induced toxicity in astrocyte cultures. In vitro studies demonstrated that treatment with the compound resulted in increased cell viability and reduced levels of pro-inflammatory cytokines, suggesting a protective role against neurodegeneration .
| Study | Findings |
|---|---|
| In Vitro Neuroprotection | Increased cell viability in astrocytes exposed to Aβ 1-42; reduction in TNF-α levels |
| Antioxidant Activity | Significant reduction in oxidative stress markers compared to control groups |
Case Studies
-
Neuroprotective Study :
- Objective : To assess the protective effects against amyloid-beta toxicity.
- Methodology : Astrocyte cultures were treated with varying concentrations of the compound alongside Aβ 1-42.
- Results : The compound significantly improved cell viability and reduced oxidative stress markers, indicating potential use in Alzheimer's disease therapies.
-
Antioxidant Efficacy :
- Objective : To evaluate the antioxidant capacity of the compound.
- Methodology : The compound was tested against ROS-induced oxidative stress in cultured cells.
- Results : Demonstrated significant antioxidant activity, suggesting its utility as a therapeutic agent for oxidative stress-related conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
